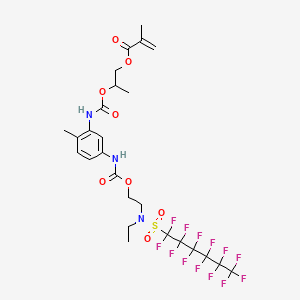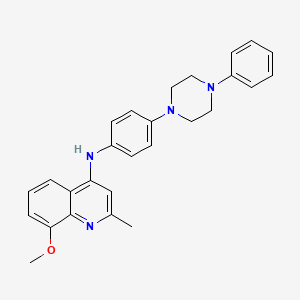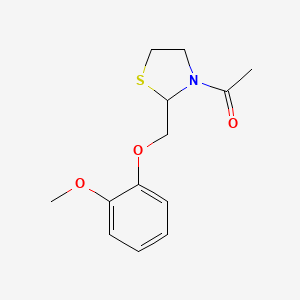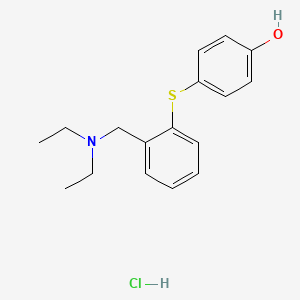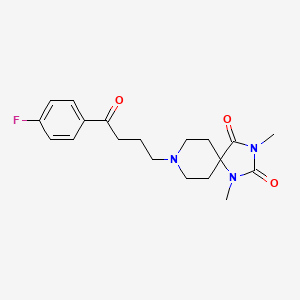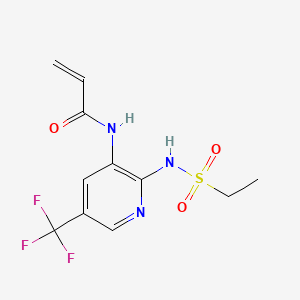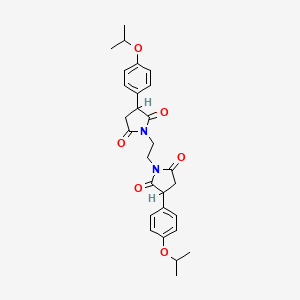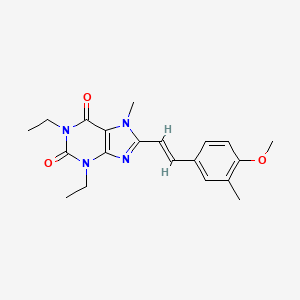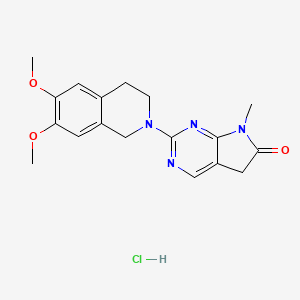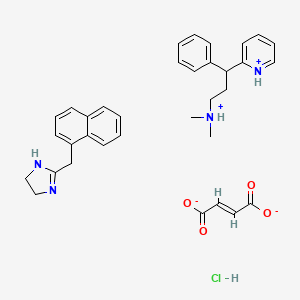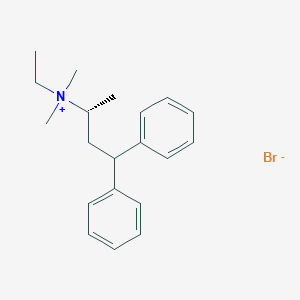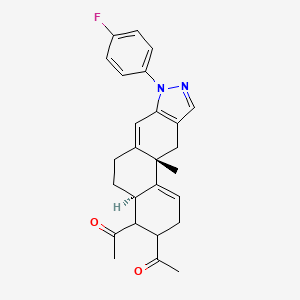
78I8Qua66B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “78I8Qua66B” is a synthetic chemical with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “78I8Qua66B” involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically involves a condensation reaction between two primary reactants under controlled temperature and pressure conditions. The intermediate product is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the production rate.
Analyse Des Réactions Chimiques
Types of Reactions
“78I8Qua66B” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
“78I8Qua66B” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of “78I8Qua66B” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Propriétés
Numéro CAS |
83880-39-1 |
|---|---|
Formule moléculaire |
C26H27FN2O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1-[(4aR,11aS)-4-acetyl-8-(4-fluorophenyl)-11a-methyl-3,4,4a,5,6,11-hexahydro-2H-naphtho[1,2-f]indazol-3-yl]ethanone |
InChI |
InChI=1S/C26H27FN2O2/c1-15(30)21-10-11-23-22(25(21)16(2)31)9-4-18-12-24-17(13-26(18,23)3)14-28-29(24)20-7-5-19(27)6-8-20/h5-8,11-12,14,21-22,25H,4,9-10,13H2,1-3H3/t21?,22-,25?,26-/m0/s1 |
Clé InChI |
FMYJTJNSCOXCIK-YBBLHBAWSA-N |
SMILES isomérique |
CC(=O)C1CC=C2[C@@H](C1C(=O)C)CCC3=CC4=C(C[C@@]32C)C=NN4C5=CC=C(C=C5)F |
SMILES canonique |
CC(=O)C1CC=C2C(C1C(=O)C)CCC3=CC4=C(CC32C)C=NN4C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


